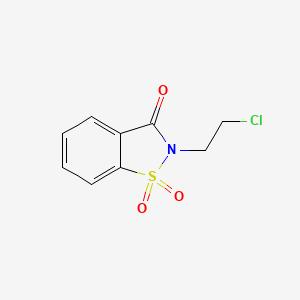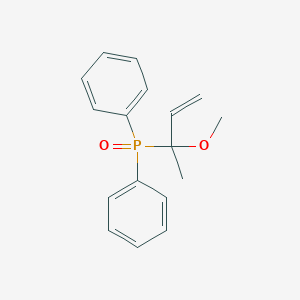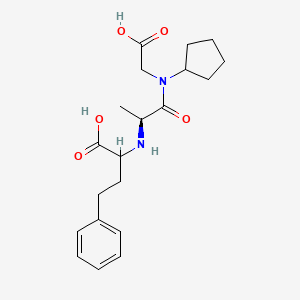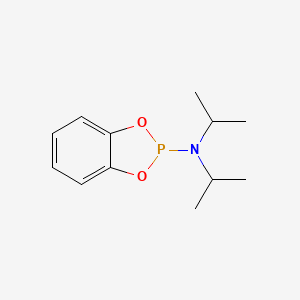acetonitrile CAS No. 83808-80-4](/img/structure/B14421359.png)
[(E)-Benzylideneamino](1,3-dithiolan-2-ylidene)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Benzylideneaminoacetonitrile is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzylideneamino group and a 1,3-dithiolan-2-ylidene moiety, making it a versatile molecule for synthetic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Benzylideneaminoacetonitrile typically involves the reaction of benzylideneamine with 1,3-dithiolane-2-thione in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Benzylideneaminoacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylideneamino derivatives.
Applications De Recherche Scientifique
(E)-Benzylideneaminoacetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-Benzylideneaminoacetonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, by targeting the enzyme lanosterol demethylase. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Luliconazole: An imidazole antifungal agent with a similar dithiolan-2-ylidene structure.
Terbinafine: An allylamine antifungal agent that inhibits squalene epoxidase.
Lanoconazole: Another imidazole antifungal with a similar mechanism of action.
Uniqueness
(E)-Benzylideneaminoacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
| 83808-80-4 | |
Formule moléculaire |
C12H10N2S2 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
2-(benzylideneamino)-2-(1,3-dithiolan-2-ylidene)acetonitrile |
InChI |
InChI=1S/C12H10N2S2/c13-8-11(12-15-6-7-16-12)14-9-10-4-2-1-3-5-10/h1-5,9H,6-7H2 |
Clé InChI |
BTYKKUDBMIXKMK-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=C(C#N)N=CC2=CC=CC=C2)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/no-structure.png)

![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)



![1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol](/img/structure/B14421355.png)

